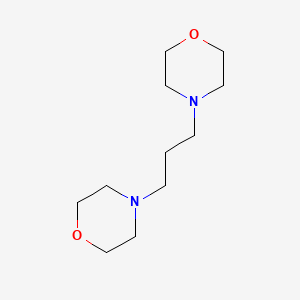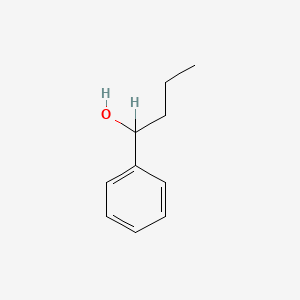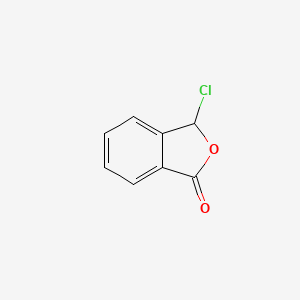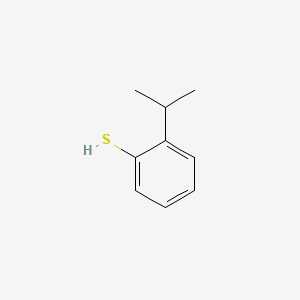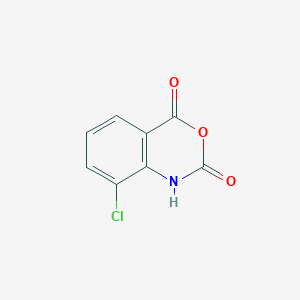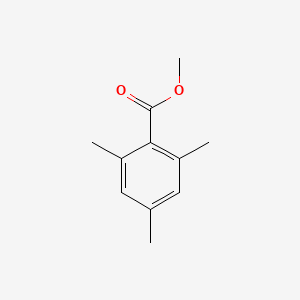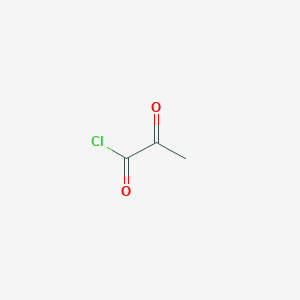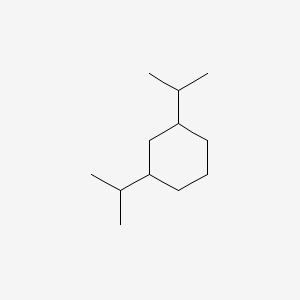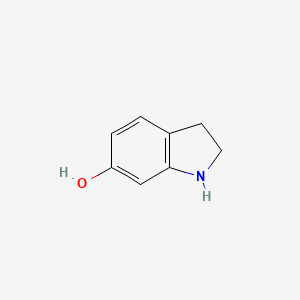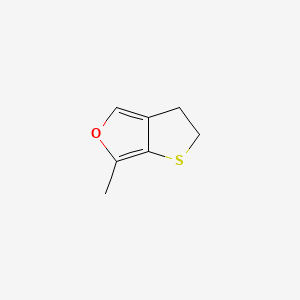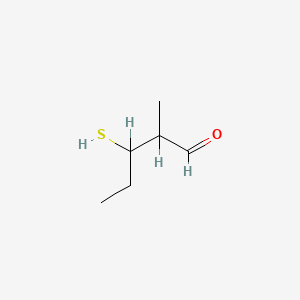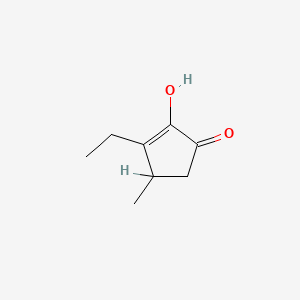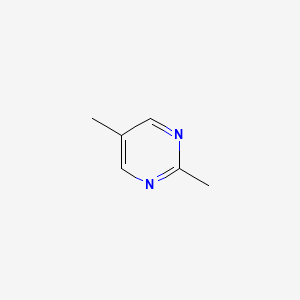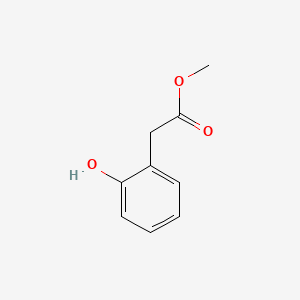
2-(2-羟基苯基)乙酸甲酯
概述
描述
“Methyl 2-(2-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 and is also known by its IUPAC name "methyl (2-hydroxyphenyl)acetate" .
Synthesis Analysis
The synthesis of “Methyl 2-(2-hydroxyphenyl)acetate” involves adding 2-hydroxyphenylacetic acid to a methanol solution containing thionyl chloride . The mixture is stirred at room temperature for 3 hours, then filtered. The reaction liquid is concentrated under reduced pressure to obtain a residue, which is dissolved in ether, washed with a sodium bicarbonate solution, and water .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-hydroxyphenyl)acetate” consists of a tetrazole ring and a phenol ring . The tetrazole ring is inclined to the phenol ring by 2.85 degrees .Physical And Chemical Properties Analysis
“Methyl 2-(2-hydroxyphenyl)acetate” is a white to pale-yellow to yellow-brown solid . It has a density of 1.181±0.06 g/cm3 , a melting point of 122-124℃ , a boiling point of 115-120℃ (0.3 Torr) , and a flash point of 110°C . Its vapor pressure is 0.00692mmHg at 25°C .科学研究应用
晶体结构分析
2-(2-羟基苯基)乙酸甲酯因其晶体结构性质而受到研究。在一项研究中,它被确定为特定化学反应的主要产物,突出了其在晶体学和材料科学中的相关性 (Lee, Ryu, & Lee, 2017)。
有机合成和化学教育
该化合物已参与有机合成实验,例如通过格氏反应制备。这一过程不仅展示了其在合成有机化学中的作用,而且还可以作为一种实际应用,以提高学生对科学研究和实验的兴趣和技能 (Min, 2015)。
离子液体和 CO2 捕获
用于 CO2 捕获和天然气脱硫的离子液体研究已经探索了 N-甲基-2-羟乙基铵乙酸盐等化合物。研究这些离子液体,包括它们的高压 CO2 溶解度,对于环境应用和能源工业具有重要意义 (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011)。
药物化学和药物开发
在药物化学中,2-(2-羟基苯基)乙酸甲酯的衍生物已被合成,用于药物开发的潜在应用。例如,衍生物 N-(2-羟基苯基)乙酰胺是抗疟疾药物合成的中间体。研究集中在化学选择性乙酰化和优化合成此类中间体的工艺 (Magadum & Yadav, 2018)。
海洋生物学和药理学
在海洋生物学中,4-羟基苯乙基 2-(4-羟基苯基)乙酸盐等化合物已从海洋真菌中分离出来。研究这些化合物是为了了解它们的药理特性,例如抗氧化活性和对癌细胞系的潜在细胞毒性 (Wang, Tian, Hua, Lu, Sun, Wu, & Pei, 2009)。
高分子科学
该化合物已在高分子科学的背景下得到研究。研究探索了相关化合物的缩聚,揭示了 2-(2-羟基苯基)乙酸甲酯衍生物在新型聚合物和材料开发中的潜力 (Stagnaro, Costa, & Gandini, 2001)。
安全和危害
“Methyl 2-(2-hydroxyphenyl)acetate” is associated with several hazard statements including H302, H315, H319, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
属性
IUPAC Name |
methyl 2-(2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBSGGBDFJUSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176989 | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxyphenyl)acetate | |
CAS RN |
22446-37-3 | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


